molecular formula C8H6Cl2O2 B101296 3,4-Dichlorophenyl acetate CAS No. 17847-51-7

3,4-Dichlorophenyl acetate

Cat. No.: B101296
CAS No.: 17847-51-7
M. Wt: 205.03 g/mol
InChI Key: OSKGYRIYNMZFSJ-UHFFFAOYSA-N
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Description

3,4-Dichlorophenyl acetate is an organic compound with the molecular formula C8H6Cl2O2. It is a derivative of phenyl acetate where two chlorine atoms are substituted at the 3 and 4 positions of the phenyl ring. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.

Scientific Research Applications

3,4-Dichlorophenyl acetate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dichlorophenyl acetate can be synthesized through the acetylation of 3,4-dichlorophenol. The reaction involves the use of acetyl chloride and triethylamine in dichloromethane (DCM) as the solvent. The reaction is typically carried out at 0°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichlorophenyl acetate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester bond in this compound can be hydrolyzed to produce 3,4-dichlorophenol and acetic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like DMSO or DMF.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Major Products

    Substitution Reactions: Products depend on the nucleophile used. For example, reaction with an amine can produce 3,4-dichloroaniline derivatives.

    Hydrolysis: The major products are 3,4-dichlorophenol and acetic acid.

Mechanism of Action

The mechanism of action of 3,4-dichlorophenyl acetate involves its interaction with specific molecular targets. The compound can undergo hydrolysis to release 3,4-dichlorophenol, which can then interact with cellular components. The exact pathways and molecular targets depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorophenylacetic acid: Similar in structure but contains a carboxylic acid group instead of an ester.

    3,4-Dichlorophenol: The parent compound from which 3,4-dichlorophenyl acetate is derived.

Uniqueness

This compound is unique due to its ester functional group, which makes it more reactive in certain chemical reactions compared to its acid or phenol counterparts. This reactivity is particularly useful in organic synthesis and industrial applications .

Properties

IUPAC Name

(3,4-dichlorophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c1-5(11)12-6-2-3-7(9)8(10)4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKGYRIYNMZFSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60939084
Record name 3,4-Dichlorophenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60939084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17847-51-7
Record name Phenol, 3,4-dichloro-, acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017847517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dichlorophenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60939084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 3,4-dichlorophenol (Alfa Aesar, Ward Hill, Mass.) is treated with acetic anhydride and an appropriate base such as pyridine. When the reaction is complete the reaction mixture is diluted with aqueous hydrochloric acid and extracted with an organic solvent. The organic solvent is washed with water, dried over magnesium sulfate, filtered and rotary evaporated to give crude 1-acetoxy-3,4-dichlorobenzene that may be used with or without further purification in the following reaction.
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Synthesis routes and methods II

Procedure details

At room temperature, 3,4-dichlorophenol (298.5 g, 1.83 mol) was dissolved in 191 ml (207 g, 2.02 mol) of acetic anhydride in a 1 liter flask equipped with mechanical stirrer and condenser. Sulfuric acid (3 ml) was added, resulting in a strong exotherm. After 2 hours the mixture was poured into 2 liters of ice and water and extracted 3×1 liter diethyl ether. The organic layers were combined, washed 1×1 liter water, 2×1 liter saturated sodium bicarbonate and 1×1 liter saturated brine, dried over magnesium sulfate and stripped to yield title product as an orange oil, 375 g, tlc Rf 0.5 (1:1 diethyl ether:hexane).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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